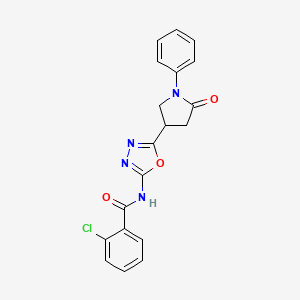![molecular formula C12H24N2 B2650442 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane CAS No. 917216-03-6](/img/structure/B2650442.png)
1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane” belongs to the class of organic compounds known as diazabicyclononanes. These are organic compounds containing a bicyclic structure made up of one nitrogen atom and nine carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, similar compounds like 9-Borabicyclo[3.3.1]nonane (9-BBN) are prepared by the reaction of 1,5-cyclooctadiene and borane usually in ethereal solvents .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, 9-BBN is used in organic chemistry as a hydroboration reagent .Wissenschaftliche Forschungsanwendungen
Drug Delivery Applications
Innovations in drug delivery systems have leveraged the unique properties of 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds are being explored for their potential in creating stimulus-sensitive liposomal delivery systems. This research paves the way for targeted and efficient drug release mechanisms, triggered by changes in environmental conditions such as pH (Veremeeva et al., 2021).
Conformational and Computational Studies
The conformational preferences and bonding properties of these compounds have been a focal point of research, utilizing both experimental and computational approaches. Studies employing techniques like gas electron diffraction and various computational methods have provided detailed insights into the molecular geometry and stability of different conformers. These findings are critical for understanding the molecule's behavior in various chemical environments and for designing molecules with desired properties (Pisarev et al., 2018), (Vishnevskiy et al., 2015).
Eigenschaften
IUPAC Name |
1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10(2)14-8-11(3)5-12(4,9-14)7-13-6-11/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIBNODMYFZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CC(C1)(CNC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

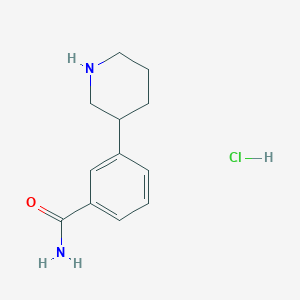
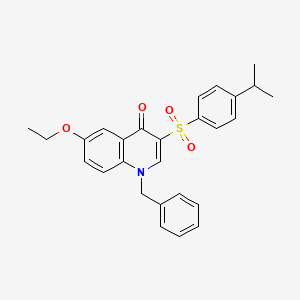
![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)
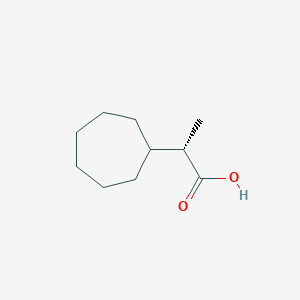
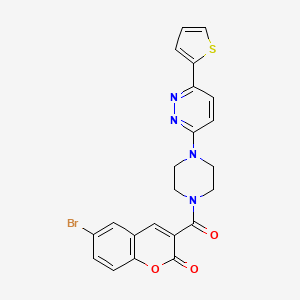
![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
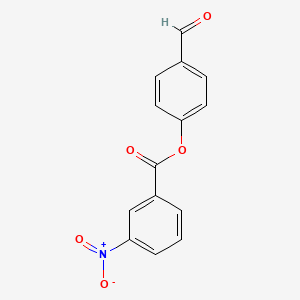
![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)
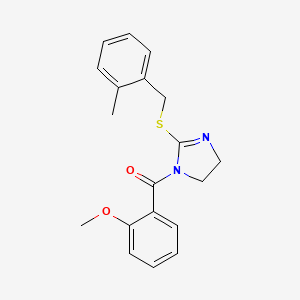
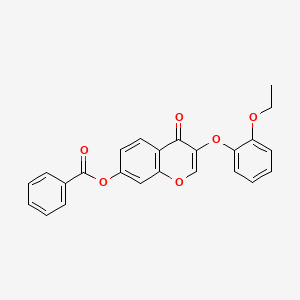
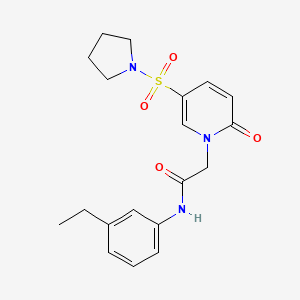
![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)

